molecular formula C19H16BrClN2O4S B2531234 (4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251625-04-3

(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2531234
CAS No.: 1251625-04-3
M. Wt: 483.76
InChI Key: UDQVAQKHLKPWDT-UHFFFAOYSA-N
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Description

(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C19H16BrClN2O4S and its molecular weight is 483.76. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substrates. Additionally, it binds to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, the compound can interact with DNA, influencing gene expression and protein synthesis. These interactions are crucial for its therapeutic effects, particularly in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis observed in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity. At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities, contributing to the overall effects of the compound. The interaction with metabolic enzymes also affects the levels of other metabolites, influencing metabolic flux and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. This distribution pattern is crucial for its therapeutic efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This precise localization is essential for its role in modulating cellular processes and gene expression .

Properties

IUPAC Name

[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O4S/c20-13-1-4-15(5-2-13)23-12-18(19(24)22-7-9-27-10-8-22)28(25,26)17-6-3-14(21)11-16(17)23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQVAQKHLKPWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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